Increased Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count Relative to Unsubstituted 3-Phenyloxetan-3-amine Hydrochloride
The 3-methoxy substituent on the target compound adds a third hydrogen-bond acceptor and increases the computed TPSA relative to the unsubstituted 3-phenyloxetan-3-amine analog. Specifically, the target compound has TPSA = 44.48 Ų with 3 H-bond acceptors, compared to 35.25 Ų with 2 H-bond acceptors for 3-phenyloxetan-3-amine hydrochloride . This represents a +9.23 Ų (26%) increase in computed polar surface area. The additional methoxy oxygen provides a site for hydrogen-bond acceptance not present in the unsubstituted analog, which may influence target binding, solubility, and permeability characteristics in a drug discovery context.
| Evidence Dimension | Computed topological polar surface area (TPSA) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | TPSA = 44.48 Ų; H-Acceptors = 3; H-Donors = 1; Rotatable Bonds = 2 |
| Comparator Or Baseline | 3-Phenyloxetan-3-amine hydrochloride (CAS 1211284-11-5): TPSA = 35.25 Ų; H-Acceptors = 2; H-Donors = 1; Rotatable Bonds = 1 |
| Quantified Difference | ΔTPSA = +9.23 Ų (+26%); ΔH-Acceptors = +1; ΔRotatable Bonds = +1 |
| Conditions | Computed values from vendor computational chemistry databases; TPSA calculated by standard fragment-based method |
Why This Matters
A TPSA increase of ~9 Ų and an additional H-bond acceptor can meaningfully shift a compound's position in permeability-solubility optimization space, potentially improving aqueous solubility at the cost of reduced passive membrane permeability, which is a critical trade-off in lead optimization.
